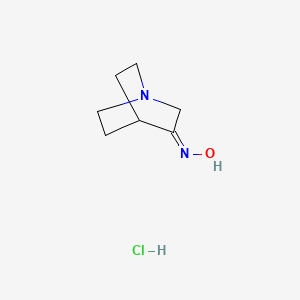

Quinuclidin-3-one oxime hydrochloride

Description

Propriétés

Numéro CAS |

76883-37-9 |

|---|---|

Formule moléculaire |

C7H13ClN2O |

Poids moléculaire |

176.64 g/mol |

Nom IUPAC |

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7-; |

Clé InChI |

CSKIUBQPEHEMAN-CFYXSCKTSA-N |

SMILES isomérique |

C1CN2CCC1/C(=N\O)/C2.Cl |

SMILES canonique |

C1CN2CCC1C(=NO)C2.Cl |

Autres numéros CAS |

76883-37-9 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Quinuclidin-3-one oxime hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinuclidin-3-one oxime N-oxide.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinuclidin-3-one oxime N-oxide.

Reduction: Quinuclidin-3-amine.

Substitution: Various quinuclidin-3-one oxime derivatives.

Applications De Recherche Scientifique

Biochemical Applications

Kinase Inhibition

Quinuclidin-3-one oxime hydrochloride exhibits significant potential as a kinase inhibitor. Research shows that it can inhibit over 40 different kinases, which are crucial in cancer and inflammatory pathways. This inhibition is assessed through molecular modeling and in vitro assays, indicating a broad spectrum of therapeutic applications in oncology and inflammation management.

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, where it reacts with electrophilic carbonyl groups to form stable oxime bonds. This reaction facilitates the creation of bioconjugates such as polymer-proteins and peptide dendrimers, which are valuable for drug delivery systems due to their enhanced stability and chemoselectivity.

Pharmacological Applications

Neuropharmacology

In neuropharmacology, this compound has been studied for its neuroprotective effects against neurodegenerative diseases. It inhibits specific kinases involved in neuronal cell death, such as JNK-3, demonstrating potential therapeutic benefits for conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Derivatives of quinuclidin-3-one oxime have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinuclidinium oximes demonstrated effectiveness against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Toxicological Applications

Antidote for Organophosphate Poisoning

this compound is employed as an antidote for organophosphate poisoning. It acts by reactivating acetylcholinesterase enzymes inhibited by organophosphates, thereby restoring normal cholinergic function. Its effectiveness varies depending on the specific organophosphate involved but remains a critical component of treatment protocols.

Case Studies

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Findings :

- Mechanochemical Synthesis: Eliminates solvents, achieves full (E)-selectivity for O-methyl and O-benzyl derivatives via liquid-assisted grinding (LAG) .

- Microwave Synthesis : Reduces reaction times to minutes while maintaining stereocontrol, ideal for polar O-substituents .

- Classical Synthesis : Produces stereoisomer mixtures (e.g., 60:40 for O-phenyloxime), necessitating separation steps .

Structural and Functional Analogues

2-Benzylidenequinuclidin-3-one Derivatives

These compounds, such as (2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one, are synthesized via aldol condensation.

Indole-Quinuclidinone Hybrids

(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oximes demonstrate high affinity for cannabinoid receptors. Their synthesis involves phase-transfer catalysis, contrasting with the base-driven methods for this compound .

Table 2: Comparative Bioactivity Profiles

Thermodynamic and Kinetic Behavior

- Stereoselectivity: Mechanochemical and microwave methods favor the (E)-isomer due to thermodynamic control, whereas classical methods allow kinetic trapping of (Z)-isomers .

- pKa Modulation : Quaternization of the quinuclidine nitrogen in derivatives (e.g., compound 10) increases oxime acidity (pKa 10.05 ± 0.03) compared to the parent compound .

Q & A

Basic Question: What are the critical safety protocols for handling Quinuclidin-3-one oxime hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in a fume hood or with local exhaust ventilation to avoid inhalation of dust or aerosols .

- Incompatibilities: Store separately from strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .

- Spill Management: Collect spilled material into airtight containers using non-sparking tools; avoid dry sweeping to limit dispersion .

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention .

Advanced Question: How do mechanochemical and microwave-assisted synthesis methods improve stereoselectivity in Quinuclidin-3-one oxime derivatives?

Answer:

- Mechanochemical Synthesis: Utilizes ball milling to achieve solvent-free or minimal-solvent conditions, promoting thermodynamic control. This method ensures complete conversion to O-substituted oxime hydrochloride salts with high stereoselectivity .

- Microwave Synthesis: Accelerates reaction kinetics via dielectric heating, enabling rapid formation of stereospecific products (e.g., 1–3 hydrochloride salts) with low energy consumption .

- Stereochemical Control: Both methods exploit polytopal rearrangements of intermediates, favoring the lowest-energy conformers and eliminating competing pathways .

Basic Question: What are the recommended storage conditions for this compound to ensure stability?

Answer:

- Temperature: Store at room temperature (preferably 2–8°C) in a cool, dark place to prevent thermal degradation .

- Moisture Control: Keep containers tightly sealed under inert gas (e.g., nitrogen) to avoid hygroscopic absorption .

- Packaging: Use glass containers to minimize reactivity; avoid plasticizers or metal contaminants .

Advanced Question: How can researchers address gaps in toxicological data for this compound?

Answer:

- Proxy Studies: Use structurally related compounds (e.g., quinuclidinyl derivatives) to infer acute toxicity and mutagenicity profiles .

- In Silico Modeling: Apply tools like QSAR (Quantitative Structure-Activity Relationship) to predict LD50 and EC50 values .

- Empirical Testing: Conduct zebrafish embryo toxicity assays (ZFET) or Ames tests to validate mutagenic potential .

Basic Question: What analytical techniques are essential for characterizing this compound purity?

Answer:

- NMR Spectroscopy: Confirm molecular structure via ¹H/¹³C NMR, focusing on oxime proton (δ 8–10 ppm) and bicyclic backbone signals .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 162.08) and fragmentation patterns .

- HPLC: Use C18 columns with UV detection (λ = 210–230 nm) to quantify impurities (<2% threshold) .

Advanced Question: What mechanistic insights explain the stereochemical outcomes of Quinuclidin-3-one oxime reactions?

Answer:

- Conformational Analysis: The bicyclic quinuclidine framework restricts rotational freedom, favoring axial attack of hydroxylamine hydrochloride during oxime formation .

- Polytopal Rearrangements: Transition states involving nitrogen inversion dictate stereoselectivity, with microwave/mechanochemical methods stabilizing specific conformers .

- Base-Mediated Control: Sodium hydroxide promotes stereospecific deprotonation, yielding enantiomerically pure oximes (e.g., syn vs. anti isomers) .

Basic Question: How should researchers dispose of this compound waste?

Answer:

- Neutralization: Treat aqueous waste with 10% sodium bicarbonate to neutralize HCl byproducts .

- Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste disposal; consult institutional EH&S departments .

- Incineration: Use high-temperature (≥1000°C) facilities for organic residues to prevent toxic gas release (e.g., NOx, HCl) .

Advanced Question: What role does this compound play in chiral drug synthesis?

Answer:

- Intermediate for Pharmaceuticals: Serves as a precursor to Palonosetron (antiemetic) and Solifenacin (antimuscarinic) via stereospecific alkylation/amination .

- Catalyst Support: Functionalized oxime derivatives act as ligands in asymmetric catalysis (e.g., enantioselective reductions) .

- Pharmacophore Modification: The bicyclic structure enhances binding affinity to CNS targets (e.g., acetylcholine receptors) .

Basic Question: What are the known decomposition products of this compound under thermal stress?

Answer:

- Primary Products: Hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx) .

- Secondary Byproducts: Bicyclic amines and ketones from retro-aldol cleavage .

Advanced Question: How can researchers resolve contradictions in solubility data for this compound?

Answer:

- Method Standardization: Use USP <921> guidelines for solubility testing (e.g., shake-flask method in buffered solutions) .

- Cross-Validation: Compare results across HPLC, UV-Vis, and gravimetric assays to identify systematic errors .

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) to map solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.